1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane
Description
Properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-12-4-2-5-13(16-12)10-17-9-3-6-14(17)7-8-15-11-14/h2,4-5,15H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUGEPHEHOHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC23CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 1,7-Diazaspiro[4.4]nonane Frameworks
The diazaspiro[4.4]nonane core is constructed through a sequence of enolate formation, alkylation, and cyclization. Patent US7923559B2 demonstrates that alkyl 1-benzoylpyrrolidine-2-carboxylate undergoes deprotonation with strong bases like lithium diisopropylamide (LDA) to generate an enolate, which reacts with bromoacetonitrile to form alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate . Subsequent reduction with hydrogen over palladium on carbon (Pd/C) removes the benzoyl group, while metal hydrides (e.g., lithium aluminum hydride) reduce the nitrile to a primary amine, enabling intramolecular cyclization to yield 1-benzyl-1,7-diazaspiro[4.4]nonane .
A scalable adaptation from WO2009091561A1 eliminates chromatographic purification by employing crystallization-driven isolation. For example, the intermediate 1-benzyl-1,7-diazaspiro[4.4]nonane is purified via recrystallization from ethanol/water mixtures, achieving >98% purity before subsequent functionalization .
| Method | Catalyst System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Palladium cross-coupling | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 78 | 95 |
| Reductive amination | NaBH₃CN | Methanol | 60°C | 65 | 92 |
Deprotection and Final Product Isolation
Hydrogenolytic removal of the benzyl protecting group is performed using wet Pd/C (10% w/w) under 50 psi H₂ in ethanol. This step concurrently reduces residual unsaturated bonds while cleaving the benzyl moiety, yielding 1,7-diazaspiro[4.4]nonane as a free base . Subsequent alkylation with 2-(bromomethyl)-6-methylpyridine in dimethylformamide (DMF) at 80°C for 12 hours furnishes the crude product, which is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane) to remove unreacted starting materials and regioisomers.
Stereochemical Resolution and Salt Formation
Although the target compound lacks chiral centers, WO2009091561A1 emphasizes the utility of chiral acids for resolving racemic spirocyclic amines. For analogous compounds, (-)-di-O,O'-p-toluoyl-L-tartaric acid generates diastereomeric salts that are separable by fractional crystallization . This approach ensures enantiomeric excess >99% when applied to intermediates with stereogenic centers.
The final compound is converted into pharmaceutically acceptable salts (e.g., succinate or hydrochloride) by reacting the free base with stoichiometric acids in ethanol. Crystallization at 4°C yields salts with defined hydrates, as confirmed by X-ray diffraction .
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.8 Hz, 1H, pyridine-H), 7.45 (t, J = 7.6 Hz, 1H, pyridine-H), 3.85 (s, 2H, CH₂-pyridine), 3.02–2.95 (m, 4H, spiropyrolidine-H), 2.65–2.58 (m, 4H, spiropyrolidine-H), 2.45 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 160.2 (pyridine-C), 149.8 (pyridine-C), 136.7 (pyridine-C), 122.4 (pyridine-CH), 67.3 (spiro-C), 54.1–48.3 (spiropyrolidine-C), 21.5 (CH₃) .
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity ≥98%. Mass spectrometry (ESI-MS) gives [M+H]⁺ = 260.18, consistent with the molecular formula C₁₅H₂₁N₃ .
Scalability and Process Optimization
Large-scale production (≥1 kg) requires solvent recycling and catalytic efficiency improvements. Patent WO2009091561A1 reports that replacing toluene with cyclopentyl methyl ether (CPME) in cross-coupling reduces reaction time by 30% while maintaining yield . Continuous flow hydrogenation systems further enhance throughput, achieving 90% conversion in 2 hours compared to 6 hours in batch reactors .
Chemical Reactions Analysis
Types of Reactions
1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Activity : Research indicates that compounds with a diazaspiro structure often exhibit diverse pharmacological effects. For instance, spiro compounds have been identified as modulators of voltage-gated sodium channels, which are crucial in the treatment of neurological disorders such as epilepsy and chronic pain syndromes .
- Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Studies have shown that similar diazaspiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The structural features of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane suggest potential antimicrobial activity, which warrants further investigation in the context of drug-resistant pathogens.
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar spiro compounds:
- Study on Antitubercular Activity : A study involving diazaspiro compounds demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the spiro structure could enhance activity against resistant strains .
- Voltage-Gated Sodium Channel Modulation : Research has highlighted the role of spiro compounds in modulating ion channels, indicating their potential use in treating conditions like neuropathic pain and epilepsy .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in:
- Agricultural Chemistry : Given its potential antimicrobial properties, this compound could be explored as a novel pesticide or fungicide.
- Material Science : The unique structural properties may allow for the development of new materials or coatings with specific functional characteristics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogues in Antibacterial Agents
The 1,7-diazaspiro[4.4]nonane moiety is a key substituent in fluoroquinolone derivatives. Key comparisons include:
Key Findings :
- N-Alkylation : Alkylation of the spiroamine nitrogen (e.g., 4b) enhances antibacterial potency by improving membrane penetration and target affinity .
- Ring Size: Smaller spirocycles (e.g., [4.4]nonane) outperform larger analogs (e.g., [5.5]undecane) in activity due to optimal spatial compatibility with bacterial DNA gyrase .
Sigma Receptor Ligands
Spirocyclic amines are also explored for neurological targets. Notable examples:
Key Findings :
- Core Flexibility: The 2,7-diazaspiro[3.5]nonane core (smaller bridge) allows precise modulation of sigma receptor activity, whereas the 1,7-diazaspiro[4.4]nonane scaffold may favor different binding modes .
- Therapeutic Utility : Spirocycles with oxygen or ketone groups (e.g., Rolapitant) exhibit distinct pharmacokinetic profiles compared to all-nitrogen analogs .
Key Findings :
Biological Activity
1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active compounds. Its molecular formula is C₁₃H₁₈N₄, and it includes a pyridine ring that contributes to its pharmacological properties.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptor Modulation : Many spirocyclic compounds act as modulators of neurotransmitter receptors, which can influence neuronal signaling pathways.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Biological Activity Overview
Case Studies
- Antitumor Activity :
- Neuroprotective Properties :
- Antimicrobial Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane?
- Methodological Answer : The synthesis typically involves spirocyclization reactions using enamines or pyrrole-dione derivatives. For example, 1,7-diazaspiro[4.4]nonane scaffolds can be formed via reactions of methyl 1-aryl-3-aroyl-4,5-dioxo-pyrrole-2-carboxylates with enaminoesters, followed by functionalization at the nitrogen atoms . The 6-methylpyridin-2-ylmethyl group is introduced via alkylation or reductive amination, with tert-butyloxycarbonyl (Boc) protection often used to stabilize intermediates .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (e.g., H and C NMR to confirm spiro connectivity), and mass spectrometry. For example, the spirocyclic core’s rigidity can be validated by NOESY experiments to assess spatial proximity of protons .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer : The compound and its analogs primarily target sigma receptors (S1R and S2R), with binding affinities measured via competitive radioligand assays. For instance, 2,7-diazaspiro[4.4]nonane derivatives exhibit Ki values in the nanomolar range for S1R (e.g., Ki = 2.7 nM for compound 4b) . Functional activity is assessed using in vitro cAMP assays and in vivo models of mechanical allodynia .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic core or substituents affect sigma receptor binding affinity and selectivity?
- Methodological Answer : Modifications such as replacing the 6-methylpyridine with a pyrimidine or altering nitrogen positions (e.g., 2,7-diazaspiro[3.5]nonane) significantly impact binding. For example:
- Substituent Effects : Amide groups at the spiro nitrogen enhance S1R affinity (e.g., compound 5b, Ki = 13 nM) by forming hydrogen bonds with Glu172 .
- Scaffold Rigidity : Diazabicyclo[4.3.0]nonane derivatives show lower affinity than spiro analogs due to reduced conformational restriction .
- Data Table :
| Compound | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|
| 4b | 2.7 | 27 |
| 5b | 13 | 102 |
| 8f | 10 | 165 |
| Source: |
Q. What computational strategies are employed to predict binding modes and optimize interactions with sigma receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model ligand-receptor interactions. Key steps include:
- Docking : Align the spirocyclic core within the S1R hydrophobic pocket, with the pyridinylmethyl group oriented toward a subpocket near Asp126.
- Free Energy Calculations : MM-GBSA analysis quantifies contributions of van der Waals and electrostatic interactions .
- Validation : Compare computational predictions with mutagenesis studies (e.g., Glu172A mutation reduces binding affinity by >50%) .
Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or functional activity (agonist vs. antagonist profiles). Strategies include:
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Functional Profiling : Test compounds in vivo using mechanical allodynia models (e.g., von Frey filaments in mice) with PRE-084 (S1R agonist) to confirm antagonism .
- Case Study : Compound 5b showed full reversal of hypersensitivity at 20 mg/kg, aligning with its high S1R affinity but requiring dose adjustments due to moderate oral bioavailability .
Q. What strategies are effective for improving metabolic stability and bioavailability of spirocyclic sigma receptor ligands?
- Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism .
- Prodrug Design : Esterify hydroxyl groups (e.g., tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate) to enhance solubility .
- Stereochemical Optimization : Enantioselective synthesis (e.g., (S)-configured spirocenters) can reduce off-target interactions and improve CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
